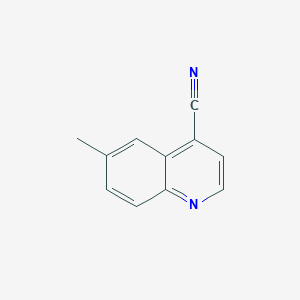

6-甲基喹啉-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methylquinoline-4-carbonitrile is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

Quinoline derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield34. However, the specific synthesis process for 6-Methylquinoline-4-carbonitrile is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, has been reported5. However, the specific molecular structure of 6-Methylquinoline-4-carbonitrile is not readily available in the literature.

Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions4. However, the specific chemical reactions involving 6-Methylquinoline-4-carbonitrile are not readily available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, have been reported7. However, the specific physical and chemical properties of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.

科学研究应用

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities . Here are some examples:

-

Antimalarial Activity

-

Antimicrobial Activity

- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .

- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

-

Anticancer Activity

-

Synthesis of Quinolinyl-Pyrazoles

- Quinolinyl-pyrazoles are synthesized and studied for their pharmacological importance .

- The synthesized molecules are screened for their efficacy against typical drugs in the market .

- This research is expected to inspire synthetic and medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

-

Chemistry of 2-Chloroquinoline-3-Carbaldehyde

-

Anticancer Activity

-

Synthesis of Quinoline-3-carbonitrile-appended Pyrazoles

- New series of quinoline-3-carbonitrile-appended pyrazoles were synthesized using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .

- The key intermediate was treated with urea, active methylene compound to obtain respective pyrazole appended quinolines .

- These novel heterocycles are designed and synthesized by chemists through new strategies .

- The synthesized molecules were screened for their efficacy against the typical drugs in the market .

-

Chemistry of 2-chloroquinoline-3-carbaldehyde

-

Anticancer Activity

安全和危害

The safety data sheet for a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, provides information on its hazards8. However, the specific safety and hazards of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.

未来方向

Quinoline derivatives have shown substantial biological activities, and there are different techniques for their synthesis9. However, the specific future directions for 6-Methylquinoline-4-carbonitrile are not readily available in the literature.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for 6-Methylquinoline-4-carbonitrile. Further research may be needed to obtain more detailed and specific information about this compound.

属性

IUPAC Name |

6-methylquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEOJNSHNFMCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylquinoline-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681570.png)

![6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile](/img/structure/B2681572.png)

![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)

![5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681576.png)

![8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2681580.png)